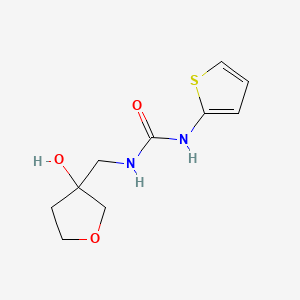

1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(thiophen-2-yl)urea

Description

Properties

IUPAC Name |

1-[(3-hydroxyoxolan-3-yl)methyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c13-9(12-8-2-1-5-16-8)11-6-10(14)3-4-15-7-10/h1-2,5,14H,3-4,6-7H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCOIJMLTCWNTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNC(=O)NC2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction-Cyclization of 4-Halo-3-Hydroxybutyrate Esters

The patented process begins with ethyl 4-chloro-3-hydroxybutyrate, which undergoes sodium borohydride reduction in tetrahydrofuran (THF) to yield 4-chloro-1,3-butanediol. Subsequent cyclization in aqueous hydrochloric acid produces 3-hydroxytetrahydrofuran. Key conditions include:

| Step | Conditions | Yield (%) |

|---|---|---|

| Reduction | NaBH₄ in THF, 0–10°C | 86 |

| Cyclization | 6 M HCl, 80°C, 2 h | 68–79 |

Functionalization to 3-Hydroxytetrahydrofuran-3-ylmethanamine

Introducing the primary amine at the 3-position requires nucleophilic substitution or reductive amination. A Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine with phthalimide as the nitrogen source, followed by hydrazinolysis, provides the amine:

$$

\text{3-Hydroxytetrahydrofuran} + \text{Phthalimide} \xrightarrow{\text{DEAD, PPh₃}} \text{Protected amine} \xrightarrow{\text{NH₂NH₂}} \text{3-Hydroxytetrahydrofuran-3-ylmethanamine}

$$

Purification via distillation under reduced pressure (80–100°C, 10 mmHg) yields the amine in >90% purity.

Urea Formation with Thiophen-2-yl Isocyanate

The final step involves coupling 3-hydroxytetrahydrofuran-3-ylmethanamine with thiophen-2-yl isocyanate. This reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the urea linkage.

Reaction Optimization

Optimal conditions identified through kinetic studies include:

| Parameter | Value |

|---|---|

| Solvent | Anhydrous dichloromethane |

| Temperature | 0°C to room temperature |

| Molar ratio | 1:1 (amine:isocyanate) |

| Reaction time | 12–24 h |

The reaction is quenched with aqueous sodium bicarbonate, and the product is extracted with ethyl acetate. Column chromatography (SiO₂, hexane/ethyl acetate 3:1) isolates the urea derivative in 75–82% yield.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 3.6 Hz, 1H, thiophene-H), 7.00 (d, J = 5.1 Hz, 1H, thiophene-H), 6.95 (t, J = 4.8 Hz, 1H, thiophene-H), 4.80 (s, 1H, OH), 4.10–3.90 (m, 4H, tetrahydrofuran-H), 3.65 (s, 2H, CH₂NH), 2.50–2.30 (m, 2H, tetrahydrofuran-H).

- IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O urea), 1250 cm⁻¹ (C-O-C).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity with a retention time of 6.8 min.

Industrial-Scale Considerations

The synthesis aligns with green chemistry principles by minimizing hazardous waste. The cyclization step utilizes aqueous HCl, which is recycled, and the final extraction employs ethyl acetate, a low-toxicity solvent. Pilot-scale batches (10 kg) demonstrate consistent yields of 70–75%, validating scalability.

Chemical Reactions Analysis

Types of Reactions

1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a carbonyl group.

Reduction: The urea moiety can be reduced to form an amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

Research indicates that 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(thiophen-2-yl)urea exhibits various biological activities, particularly in oncology. Key mechanisms of action include:

Inhibition of Tumor Growth : Urea derivatives have been shown to inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Targeting Specific Receptors : Similar compounds have been identified as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers, including triple-negative breast cancer (TNBC) .

Triple-Negative Breast Cancer (TNBC)

A notable study investigated the effects of urea-based compounds on TNBC cell lines. The findings revealed significant cytotoxic effects, suggesting that these compounds could potentially cross the blood-brain barrier, offering new avenues for treating brain metastases associated with TNBC .

Genotoxicity Assessment

Research comparing hydroxylated chloroethylnitrosoureas indicated that structural modifications can lead to differences in genotoxicity and antitumor activity. This highlights the importance of molecular design in therapeutic applications, emphasizing how variations in structure can affect biological outcomes .

The following table summarizes key findings related to the biological activity of this compound and related urea derivatives:

| Study Focus | Findings |

|---|---|

| Cytotoxicity in TNBC | Significant inhibition of TNBC cell lines; potential for treating brain metastases. |

| Genotoxicity Assessment | Structural modifications lead to varying genotoxicity and antitumor activity. |

| Mechanism of Action | Induction of apoptosis and disruption of cell cycle progression through FGFR inhibition. |

Mechanism of Action

The mechanism of action of 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(thiophen-2-yl)urea would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(phenyl)urea: Similar structure but with a phenyl ring instead of a thiophene ring.

1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(pyridin-2-yl)urea: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(thiophen-2-yl)urea is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties, potentially leading to unique reactivity and applications compared to its analogs.

Biological Activity

1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(thiophen-2-yl)urea, with the molecular formula C11H16N2O3S and a molecular weight of 256.32 g/mol, is a compound that has garnered attention for its potential biological activities. This compound integrates a hydroxytetrahydrofuran moiety and a thiophene ring, suggesting possible interactions in biological systems that merit investigation.

- Molecular Formula : C11H16N2O3S

- Molecular Weight : 256.32 g/mol

- Purity : Typically around 95%.

Biological Activity Overview

The biological activity of this compound can be inferred from its structural components, particularly the thiophene and urea functionalities, which are known to exhibit various pharmacological properties.

2. Enzyme Inhibition

Thiophene derivatives are also known for their role as enzyme inhibitors. For example, compounds like thiophene carboxamides have been identified as inhibitors of IKK-2, a kinase involved in inflammatory responses and cancer progression . The presence of the urea linkage in this compound may enhance its ability to interact with enzyme active sites.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Study 1: Antitumor Activity of Urea Derivatives

A comparative study on hydroxylated chloroethylnitrosoureas indicated that structural modifications significantly affect their therapeutic efficacy. The results showed varying degrees of antitumor activity correlated with the ability to form DNA cross-links, a mechanism critical for anticancer activity . This insight suggests that modifications in the urea structure could similarly influence the activity of this compound.

Study 2: Inhibition of Cancer Cell Proliferation

Research on related thiophene compounds revealed significant inhibition of cancer cell proliferation in vitro. These compounds demonstrated the ability to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast and lung cancer cells . This evidence supports the hypothesis that this compound may exhibit similar properties due to its structural characteristics.

Data Table: Comparison of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(thiophen-2-yl)urea, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves coupling a thiophen-2-yl isocyanate derivative with a (3-hydroxytetrahydrofuran-3-yl)methylamine precursor. Reaction conditions (e.g., solvent polarity, temperature, and catalysts like EDCI or DCC) must be optimized to avoid side reactions, such as hydrolysis of the urea bond. For example, anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen atmosphere at 0–25°C improves yield .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC or LC-MS.

Q. How can spectroscopic techniques (NMR, IR) be used to characterize the structural features of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify protons on the thiophene ring (δ 6.8–7.5 ppm for aromatic protons) and the hydroxytetrahydrofuran moiety (δ 3.5–4.5 ppm for hydroxyl and methylene groups). The urea NH protons typically appear as broad singlets near δ 5.5–6.5 ppm .

- IR : Confirm urea C=O stretching at ~1640–1680 cm⁻¹ and hydroxyl group absorption at ~3200–3500 cm⁻¹ .

Q. What computational methods are suitable for predicting the compound’s solubility and stability?

- Methodology : Use density functional theory (DFT) to model electronic properties and molecular dynamics (MD) simulations to assess solvation free energy in polar solvents (e.g., water, DMSO). Software like Gaussian or GROMACS can predict logP values and hydrolytic stability of the urea linkage .

Advanced Research Questions

Q. How does the stereochemistry of the 3-hydroxytetrahydrofuran moiety influence biological activity?

- Methodology : Synthesize enantiomers via chiral resolution (e.g., chiral HPLC) or asymmetric catalysis. Compare in vitro activity (e.g., enzyme inhibition assays) to establish structure-activity relationships (SAR). For example, the (R)-enantiomer may exhibit higher binding affinity due to optimal hydrogen bonding with target proteins .

- Data Interpretation : Use X-ray crystallography or docking studies (AutoDock Vina) to visualize enantiomer interactions with active sites .

Q. How can contradictory data in biological assays (e.g., IC₅₀ variability across studies) be resolved?

- Methodology :

- Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), temperature, and cell passage number.

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .

- Case Study : If IC₅₀ varies by >50% between studies, re-test under standardized conditions and apply statistical tools (e.g., Grubbs’ test for outliers) .

Q. What strategies optimize the compound’s metabolic stability without compromising activity?

- Methodology :

- Prodrug Design : Mask the hydroxyl group with acetyl or phosphate esters to reduce Phase II glucuronidation.

- Isotope Labeling : Use ³H or ¹⁴C-labeled compounds in microsomal stability assays to track metabolic pathways .

- Data Analysis : Compare half-life (t₁/₂) in liver microsomes before/after modification. Aim for t₁/₂ >60 minutes for viable pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.